molecular formula C10H13NO4 B1314448 1,2-Diethoxy-4-nitrobenzene CAS No. 4992-63-6

1,2-Diethoxy-4-nitrobenzene

Cat. No.: B1314448
CAS No.: 4992-63-6
M. Wt: 211.21 g/mol
InChI Key: DTYUTSMRCQYVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxy-4-nitrobenzene (CAS No. 4992-63-6) is a nitro-substituted aromatic ether with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . It is synthesized via a two-step process:

Etherification: 1,2-Benzenediol reacts with bromoethane in the presence of polyethylene glycol (PEG) as a phase-transfer catalyst under optimized conditions (n(C₆H₄(OH)₂):n(NaOH):n(C₂H₅Br) = 1:2.6:2.4, 80°C, 4 hours), yielding 1,2-diethoxybenzene with an average yield of 88% .

Nitration: The intermediate is nitrated using a mixture of acetic acid and nitric acid (n(C₁₀H₁₄O₂):n(HNO₃) = 1:1.2, 20°C, 30 minutes), achieving a near-quantitative yield of 99% .

Key physical properties include a boiling point of 328.6°C, density of 1.158 g/cm³, and refractive index of 1.52 . The nitro group at the para position and ethoxy groups at ortho positions confer distinct electronic and steric properties, influencing its reactivity in reduction and substitution reactions .

Properties

IUPAC Name

1,2-diethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYUTSMRCQYVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537576
Record name 1,2-Diethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4992-63-6
Record name 1,2-Diethoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4992-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-diethoxy-4-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-4-nitrobenzene can be synthesized through the nitration of 1,2-diethoxybenzene. The nitration process involves the reaction of 1,2-diethoxybenzene with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the fourth position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed:

    Reduction: 1,2-Diethoxy-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Diethoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-nitrobenzene primarily involves its nitro group. The nitro group is an electron-withdrawing group, which affects the electron density of the benzene ring. This makes the compound reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitro-Substituted Aromatic Ethers

Compound Name Substituents Molecular Formula Key Functional Groups
1,2-Diethoxy-4-nitrobenzene -OCH₂CH₃ (ortho), -NO₂ (para) C₁₀H₁₃NO₄ Nitro, ethoxy
4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene -OCH₂C₆H₅ (ortho), -NO₂C₃H₃ (para) C₂₂H₁₉NO₄ Nitropropenyl, benzyloxy
1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole) -OCH₃ (ortho), -NO₂ (para) C₈H₉NO₄ Nitro, methoxy
1,2-Diethoxy-4-(1-propenyl)benzene -OCH₂CH₃ (ortho), -CH₂CH=CH₂ (para) C₁₃H₁₈O₂ Propenyl, ethoxy

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in this compound deactivates the aromatic ring, directing electrophilic substitutions to meta positions. This contrasts with compounds lacking nitro groups (e.g., 1,2-diethoxy-4-(1-propenyl)benzene), where the ring is more reactive .
  • Steric Hindrance : Ethoxy groups (-OCH₂CH₃) are bulkier than methoxy (-OCH₃), reducing reaction rates in nucleophilic substitutions compared to 1,2-dimethoxy-4-nitrobenzene .
  • Reduction Potential: The nitro group in this compound can be selectively reduced to an amine using SnCl₂·2H₂O, forming 4-substituted-5-fluorobenzene-1,2-diamine, a precursor for pharmaceuticals .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Polar Solvents)
This compound 328.6 1.158 Moderate (ethanol, ethyl acetate)
4-(2-Nitropropenyl)-1,2-bis(benzyloxy)benzene >300 (estimated) ~1.2 (estimated) Low (non-polar solvents)
1,2-Dimethoxy-4-nitrobenzene 290–295 1.301 High (dichloromethane, acetone)

Key Observations :

  • Boiling Points : Ethoxy groups increase boiling points compared to methoxy derivatives due to higher molecular weight and van der Waals interactions .
  • Solubility : Benzyloxy-substituted compounds (e.g., ) exhibit lower solubility in polar solvents due to hydrophobic benzyl groups.

Biological Activity

1,2-Diethoxy-4-nitrobenzene (C10_{10}H13_{13}NO4_4), also known by its CAS number 13343830, is an aromatic compound characterized by the presence of nitro and ethoxy functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the nitration of diethoxybenzene derivatives. The synthesis process generally includes the following steps:

  • Nitration : The compound is synthesized by treating 1,2-diethoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric and nitric acids.
  • Purification : Following the reaction, the product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vitro assays that measured the inhibition of nitric oxide production in macrophages. The compound demonstrated a dose-dependent reduction in nitric oxide levels, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The IC50_{50} values for cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were found to be approximately 15 µM and 20 µM respectively.

Cancer Cell LineIC50_{50} (µM)
MCF-715
HeLa20

The biological activity of this compound is believed to be linked to its ability to form reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is a known mechanism that triggers apoptosis in cancer cells and inhibits microbial growth.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of nitrobenzene compounds, including this compound, showed promising results against resistant strains of bacteria.
  • Cancer Research : In a study detailed in Cancer Letters, researchers explored the effects of various nitro-substituted aromatic compounds on tumor growth in vivo. They reported that administration of this compound significantly reduced tumor size in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diethoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Diethoxy-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.